molecular formula C31H31NO5 B13422049 Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate

Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate

Cat. No.: B13422049
M. Wt: 497.6 g/mol
InChI Key: FYRLALZJTYAEGS-NDEPHWFRSA-N
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Description

Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate is a complex organic compound characterized by its unique structure, which includes multiple benzyl and benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate typically involves multiple steps, including the protection of hydroxyl groups, formation of carbamate, and introduction of benzyloxy groups. One common method involves the etherification of benzyl alcohol with appropriate phenyl derivatives in the presence of sodium hydride in tetrahydrofuran (THF), followed by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution reagents: Nitric acid for nitration, aluminum chloride for Friedel-Crafts acylation.

Major Products

The major products formed from these reactions include benzoquinones, reduced carbamates, and substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate is unique due to its combination of benzyloxy and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C31H31NO5

Molecular Weight

497.6 g/mol

IUPAC Name

benzyl N-[(2R)-2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyethyl]-N-methylcarbamate

InChI

InChI=1S/C31H31NO5/c1-32(31(34)37-23-26-15-9-4-10-16-26)20-28(33)27-17-18-29(35-21-24-11-5-2-6-12-24)30(19-27)36-22-25-13-7-3-8-14-25/h2-19,28,33H,20-23H2,1H3/t28-/m0/s1

InChI Key

FYRLALZJTYAEGS-NDEPHWFRSA-N

Isomeric SMILES

CN(C[C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CN(CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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